molecular formula C14H11ClF3NO2 B2527274 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol CAS No. 321432-48-8

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol

Cat. No.: B2527274
CAS No.: 321432-48-8
M. Wt: 317.69
InChI Key: ROAKEQGHGCPMBJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol: is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methanol group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-methoxybenzaldehyde in the presence of a reducing agent to form the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, often in the presence of a base or under reflux conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as Suzuki-Miyaura coupling .

Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with similar substituents but lacks the methoxyphenyl methanol group.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the pyridine ring and trifluoromethyl substituents.

Uniqueness: The combination of the pyridine ring with chlorine and trifluoromethyl groups, along with the methoxyphenyl methanol moiety, makes 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol unique. This structure provides a balance of electronic and steric properties that can be fine-tuned for specific applications in synthesis and research .

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c1-21-10-4-2-8(3-5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7,13,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAKEQGHGCPMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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